molecular formula C14H14O4 B8343204 1-(Spiro[benzo[d][1,3]-dioxole-2,1'-cyclobutane]-5-yl)cyclopropane carboxylic acid

1-(Spiro[benzo[d][1,3]-dioxole-2,1'-cyclobutane]-5-yl)cyclopropane carboxylic acid

Cat. No.: B8343204
M. Wt: 246.26 g/mol
InChI Key: MAKLRUMKFWTSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Spiro[benzo[d][1,3]-dioxole-2,1'-cyclobutane]-5-yl)cyclopropane carboxylic acid is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

1-spiro[1,3-benzodioxole-2,1'-cyclobutane]-5-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H14O4/c15-12(16)13(6-7-13)9-2-3-10-11(8-9)18-14(17-10)4-1-5-14/h2-3,8H,1,4-7H2,(H,15,16)

InChI Key

MAKLRUMKFWTSAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)OC3=C(O2)C=C(C=C3)C4(CC4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 1-(spiro[benzo[d][1,3]dioxole-2,1′-cyclobutane]-5-yl)cyclopropanecarboxylate (0.60 g, 2.3 mmol) in THF/H2O (4:1, 10 mL) was added LiOH (0.30 g, 6.9 mmol). The mixture was stirred at 60° C. for 24 h. HCl (0.5 N) was added slowly to the mixture at 0° C. until pH 2-3. The mixture was extracted with EtOAc (10 mL×3). The combined organic phases were washed with brine, dried over anhydrous MgSO4, and washed with petroleum ether to give 1-(spiro[benzo[d][1,3]-dioxole-2,1′-cyclobutane]-5-yl)cyclopropane carboxylic acid (330 mg, 59%). 1H NMR (400 MHz, CDCl3) δ 6.78-6.65 (m, 3H), 2.65-2.58 (m, 4H), 1.86-1.78 (m, 2H), 1.63-1.60 (m, 2H), 1.26-1.19 (m, 2H).
Name
methyl 1-(spiro[benzo[d][1,3]dioxole-2,1′-cyclobutane]-5-yl)cyclopropanecarboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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